D-Tyrosine,2-iodo-
Description
Contextualization within Stereoisomeric Amino Acid Studies
The study of D-amino acids, including D-Tyrosine, 2-iodo-, provides a fascinating counterpoint to the well-established roles of their L-isomeric counterparts in biological systems. While L-amino acids are the fundamental building blocks of proteins, the presence and function of D-amino acids are more specialized. Research into stereoisomers like 2-iodo-D-tyrosine explores the stereospecificity of biological processes, such as transport across cell membranes and enzyme-substrate interactions. nih.govasm.org
In the context of radiopharmaceutical development, the comparison between L- and D-isomers of iodinated amino acids is crucial for optimizing tumor imaging agents. nih.govresearchgate.netnih.gov Studies have shown that while L-amino acid transporters are often upregulated in tumor cells, some of these transport systems may lack strict stereospecificity, allowing for the uptake of D-isomers. nih.govnih.gov For instance, research on rhabdomyosarcoma cells indicated that the uptake of 2-iodo-D-tyrosine is largely mediated by Na+-independent L-type amino acid transport (LAT) systems. nih.gov This exploration of stereoisomeric differences is fundamental to designing tracers with improved tumor-to-background ratios and faster clearance from non-target tissues. researchgate.netnih.gov
Significance as a Research Probe in Molecular Biology and Enzymology
The introduction of an iodine atom into the D-tyrosine structure makes it a valuable probe in molecular biology and enzymology. The iodine atom can be a radioactive isotope, such as Iodine-123, Iodine-125, or Iodine-131, allowing the molecule to be used as a tracer in various imaging and biodistribution studies. nih.govresearchgate.netsnmjournals.org This is particularly relevant in the field of nuclear medicine for the diagnosis and potential therapy of cancers. snmjournals.org
Beyond radiolabeling, the iodine substituent can influence the biochemical properties of the amino acid. In enzymology, iodinated tyrosines can be used to investigate the active sites of enzymes and their substrate specificity. pnas.org For example, studies on iodotyrosine deiodinase, an enzyme crucial for iodide salvage in the thyroid, utilize iodinated tyrosines to understand its catalytic mechanism. wikipedia.orgrsc.org The presence of the bulky iodine atom can alter binding affinities and reaction rates, providing insights into the steric and electronic requirements of enzyme active sites.
Furthermore, iodinated amino acids are employed in the synthesis of peptides and as tools for bioconjugation, where the iodine atom can serve as a reactive handle for attaching other molecules. chemimpex.com This allows for the creation of complex molecular probes for a variety of research applications, including the development of fluorescent probes for cellular imaging. chemimpex.com
Historical Development and Evolution of Research Applications
The study of iodinated tyrosine derivatives has its roots in the investigation of thyroid hormones, which are naturally occurring iodinated compounds. derangedphysiology.comhmdb.ca This foundational knowledge spurred interest in the synthesis and application of other iodinated amino acids. Initially, research focused on the L-isomers due to their direct relevance to protein synthesis and metabolism. pnas.org
The development of radiolabeling techniques, particularly with iodine isotopes, opened up new avenues for the use of these compounds as tracers. mdpi.com Early applications in nuclear medicine focused on L-isomers of iodinated amino acids for tumor imaging, based on the premise of increased amino acid metabolism in cancer cells. researchgate.net
More recently, there has been a growing interest in the D-isomers of these amino acids. nih.govnih.gov This shift was partly motivated by observations of preferential uptake of some D-amino acids in tumors and the potential for reduced metabolism and faster clearance of D-isomers, which could lead to improved imaging contrast. nih.gov Comparative studies of L- and D-isomers, such as those involving 2-iodo-tyrosine and 2-iodo-phenylalanine, have been instrumental in evaluating the potential of D-amino acids as specific tumor-imaging agents for techniques like Single Photon Emission Computed Tomography (SPECT). researchgate.netnih.govsnmjournals.org
The evolution of research applications for D-Tyrosine, 2-iodo- reflects a broader trend in biochemical and radiopharmaceutical research towards developing more specific and effective molecular probes and diagnostic agents. This includes the design of compounds that can exploit the subtle differences in the biology of normal and diseased tissues, such as the altered expression of amino acid transporters in tumors.
Interactive Data Table: Properties of Iodinated Tyrosine Derivatives
| Compound Name | Stereoisomer | Position of Iodine | Key Research Application |
| D-Tyrosine, 2-iodo- | D | 2 | Radiopharmaceutical for tumor imaging nih.govresearchgate.net |
| L-Tyrosine, 2-iodo- | L | 2 | Comparative control in tumor imaging studies nih.govresearchgate.net |
| 3-Iodo-L-tyrosine | L | 3 | Chiral reference in mass spectrometry nih.gov |
| 3,5-Diiodo-L-tyrosine | L | 3, 5 | Chiral reference in mass spectrometry nih.gov |
Interactive Data Table: Research Findings on 2-Iodo-D-Tyrosine
| Finding | Research Context | Reference |
| Uptake in R1M tumor cells is largely reversible and mediated by Na+-independent LAT systems. | In vitro study on rhabdomyosarcoma cells. | nih.govresearchgate.net |
| Tumor uptake is slightly lower than its L-isomer, but the tumor-to-background ratio is similar. | In vivo dynamic planar imaging in rats. | researchgate.net |
| Clearance from the blood is faster than its L-isomer. | In vivo biodistribution studies in rats. | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C9H10INO3 |
|---|---|
Molecular Weight |
307.08 g/mol |
IUPAC Name |
(2R)-2-amino-3-(4-hydroxy-2-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H10INO3/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14)/t8-/m1/s1 |
InChI Key |
BMBZSHPNHVPCNG-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)I)C[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=C(C=C1O)I)CC(C(=O)O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Radiolabeling Strategies for D Tyrosine, 2 Iodo
Precursor Synthesis and Regioselective Iodination Techniques
The synthesis of 2-iodo-D-tyrosine requires precise control to ensure the iodine atom is introduced at the desired position on the aromatic ring. The starting material is typically D-tyrosine, an unnatural amino acid that can offer greater in vivo stability against deiodination compared to its L-isomer. nih.gov
Regioselective iodination of tyrosine derivatives is often achieved through electrophilic aromatic substitution. Various iodinating agents and conditions can be employed to favor iodination at the ortho-position (C-2) relative to the hydroxyl group. One common method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. mdpi.com The reaction conditions, such as solvent, temperature, and the presence of a catalyst, are crucial for controlling regioselectivity. For instance, the use of NIS in combination with an acid catalyst like trifluoroacetic acid (TFA) can enhance both the reaction rate and regioselectivity for electron-rich aromatic compounds. researchgate.net Another approach involves using bis(pyridine)iodonium (I) tetrafluoroborate (B81430) (IPy2BF4), which has been shown to be an effective and selective iodinating reagent for tyrosine residues in peptides and proteins. upf.edu
In some synthetic routes, protecting groups are employed on the amino and carboxyl functionalities of D-tyrosine to prevent side reactions during iodination. For example, N-tert-butoxycarbonyl (Boc) and methyl ester protections are common. google.com The synthesis of a 3-iodo-N-tert-butoxycarbonyl-O-methyl ether-L-tyrosine methyl ester has been reported using iodine and silver sulfate (B86663) in methanol, achieving a high yield. google.com While this example uses the L-isomer, similar principles apply to the D-isomer.
Table 1: Regioselective Iodination Techniques
| Iodinating Agent | Catalyst/Conditions | Substrate | Key Features |
|---|---|---|---|
| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA) | Electron-rich aromatics | Improves regioselectivity and reaction rate. researchgate.net |
| N-Iodosuccinimide (NIS) | Ultrasound activation | Protected tyrosine derivatives | Can prevent the formation of di-iodinated byproducts. mdpi.com |
| Iodine and Silver Sulfate | Methanol | Protected tyrosine | High yield for specific protected isomers. google.com |
| Bis(pyridine)iodonium (I) tetrafluoroborate (IPy2BF4) | Aqueous medium | Tyrosine-containing peptides | Fast, selective, and quantitative reaction. upf.edu |
Radiochemical Synthesis Protocols for Diagnostic and Research Applications
The introduction of a radioactive iodine isotope into the 2-iodo-D-tyrosine structure is essential for its use as a radiotracer in diagnostic imaging techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).
Copper(I)-assisted nucleophilic isotopic exchange is a widely used method for radioiodination. This technique involves the exchange of a non-radioactive iodine atom (or another halogen like bromine) in the precursor molecule with a radioactive iodine isotope. ugent.be The Cu(I) catalyst facilitates this exchange, allowing for efficient radiolabeling under mild conditions. nih.gov This method has been successfully applied to the synthesis of [¹²³I]-2-iodo-D-phenylalanine, achieving high radiochemical purity. ugent.be The use of copper sulfate has also been shown to promote radioiodination and reduce reaction times, even in aqueous solutions at high temperatures. acs.org
The choice of radioisotope depends on the intended application. Iodine-123 (¹²³I), with a half-life of 13.22 hours and gamma emission, is well-suited for clinical SPECT imaging. mdpi.comdiva-portal.org Iodine-125 (¹²⁵I), with a longer half-life of 59.4 days, is often used for preclinical in vitro experiments and small animal imaging. mdpi.com
Direct electrophilic radioiodination is a common method for incorporating these isotopes. This process typically uses an oxidizing agent, such as Chloramine-T or Iodogen, to generate an electrophilic radioiodine species (I⁺) in situ. chelatec.comsnmjournals.org This species then reacts with the activated phenolic ring of the tyrosine derivative. diva-portal.org For example, the radiolabeling of a PSMA-targeting ligand with ¹²³I was achieved using [¹²³I]NaI in the presence of Chloramine-T, resulting in a high radiochemical yield. diva-portal.org Another novel reagent, inorganic monochloramine (NH₂Cl), has been developed for the radioiodination of tyrosine, offering high labeling efficiency. snmjournals.orgnih.gov
Table 3: Radioiodination Protocols
| Method | Radioisotope | Oxidizing Agent/Catalyst | Key Features |
|---|---|---|---|
| Electrophilic Substitution | ¹²³I, ¹²⁵I | Chloramine-T, Iodogen | Standard method for direct radioiodination of tyrosine residues. diva-portal.orgchelatec.comsnmjournals.org |
| Electrophilic Substitution | ¹²⁵I | Monochloramine (NH₂Cl) | Novel, cost-effective reagent with high labeling efficiency. snmjournals.orgnih.gov |
| Isotopic Exchange | ¹²³I, ¹²⁵I | Copper(I) | Mild conditions, high radiochemical purity. ugent.bedntb.gov.ua |
| Iododestannylation | ¹²⁵I | N/A (uses organotin precursor) | Efficient preparation with good radiochemical yield and high purity. mdpi.com |
Derivatization Approaches for Functional Enhancement in Research
Derivatization of 2-iodo-D-tyrosine can enhance its properties for specific research applications. Modifications can be made to alter its hydrophilicity, biological stability, or affinity for a particular target. For instance, the conversion of tyrosine residues to o-aminotyrosine by nitration followed by reduction allows for subsequent reaction with amine-reactive reagents, opening up possibilities for conjugation. thermofisher.com
In the context of peptide-based molecules, the introduction of an iodotyrosine residue can influence the peptide's aggregation and enzymatic cleavage kinetics. nih.gov Furthermore, derivatization can be used to attach chelating agents for labeling with metallic radioisotopes or to create more complex structures with altered pharmacokinetic properties. The synthesis of iodinated pyrrolidine (B122466) derivatives from D-tyrosine showcases how the core structure can be modified to create precursors for a range of biologically active molecules. acs.org Another approach involves the selective cleavage of peptide bonds adjacent to tyrosine using reagents like diacetoxyiodobenzene, which could be used in proteomics to generate specific fragments for analysis. nih.gov
Table 4: Derivatization Strategies and Functional Enhancements
| Derivatization Approach | Reagent/Method | Resulting Functional Group/Structure | Purpose/Enhancement |
|---|---|---|---|
| Nitration and Reduction | Tetranitromethane, Sodium dithionite | o-aminotyrosine | Allows for coupling with amine-reactive probes or molecules. thermofisher.com |
| Iodoamidation | N/A | Iodopyrrolidines | Creates precursors for stereochemically diverse pyrrolidinediols. acs.org |
| Peptide Bond Cleavage | Diacetoxyiodobenzene | N-terminal fragment and C-terminal amino acid | Selective fragmentation of peptides at tyrosine residues for analysis. nih.gov |
| Conjugation to Folic Acid | "Click chemistry" | Tyrosine-click-folate | Targets folate receptors for tumor imaging. nih.gov |
Elucidation of Molecular Transport Mechanisms and Cellular Interactions of D Tyrosine, 2 Iodo
Characterization of Amino Acid Transporter System Substrates
The transport of 2-iodo-D-tyrosine across the cell membrane is mediated by specific amino acid transporter systems. Research has focused on identifying the primary transporters involved and the influence of ion gradients on this process.
A significant body of evidence points to the L-Type Amino Acid Transporter 1 (LAT1) as a primary transporter for 2-iodo-D-tyrosine. In vitro studies using LAT1-expressing R1M rat rhabdomyosarcoma cells have demonstrated that a large portion of 2-iodo-D-tyrosine uptake is reversible and occurs via Na+-independent LAT transport systems, with LAT1 being the most likely candidate. nih.gov This transporter is known to facilitate the movement of large neutral amino acids across the cell membrane. The involvement of LAT1 is a key factor in the cellular accumulation of 2-iodo-D-tyrosine.
The uptake of 2-iodo-D-tyrosine is not exclusively dependent on a single pathway and exhibits sensitivity to sodium ions. In vitro experiments have shown that the uptake of both 2-iodo-L-tyrosine and 2-iodo-D-tyrosine in HEPES buffer is approximately 25% higher in the presence of Na+ ions. nih.gov This suggests the involvement of one or more sodium-dependent transport systems in addition to the primary sodium-independent LAT1 pathway. However, in the absence of sodium ions, a substantial and reversible uptake of 2-iodo-D-tyrosine is still observed, primarily attributed to the LAT1 system. nih.gov While the specific sodium-dependent transporters for 2-iodo-D-tyrosine have not been definitively identified, this dual-pathway mechanism highlights the complexity of its cellular uptake.
Monocarboxylate transporters (MCTs) are involved in the transport of various monocarboxylic acids, including thyroid hormones. While direct studies on the transport of 2-iodo-D-tyrosine by MCTs are limited, research on other iodinated tyrosines provides valuable insights. For instance, MCT8 has been identified as a transporter for di-iodotyrosine (DIT) and mono-iodotyrosine (MIT). The transport of these compounds by MCT8 suggests a potential role for this transporter family in the cellular flux of iodinated tyrosines in general. Further investigation is required to specifically determine the affinity and transport kinetics of 2-iodo-D-tyrosine by various MCT isoforms.
Enantiomeric Specificity in Cellular Uptake and Efflux Dynamics
The stereochemistry of amino acids plays a critical role in their interaction with transport proteins. In the case of 2-iodotyrosine (B1202720), the D-enantiomer exhibits distinct uptake and clearance characteristics compared to its L-counterpart. Dynamic planar imaging studies in vivo have revealed that the tumor uptake of [¹²³I]-2-iodo-D-tyrosine is somewhat lower than that of [¹²³I]-2-iodo-L-tyrosine. nih.gov This difference is likely attributable to a faster clearance of the D-isomer from the blood. nih.gov
| Enantiomer | Mean Differential Uptake Ratio (30 min post-injection) | Relative Tumor Uptake | Blood Clearance | Tumor-to-Background Ratio |
|---|---|---|---|---|
| 2-iodo-L-tyrosine | 2.5 ± 0.7 | Higher | Slower | Comparable to D-isomer |
| 2-iodo-D-tyrosine | 1.7 ± 0.6 | Lower | Faster | Comparable to L-isomer |
Intracellular Fate and Metabolic Stability Studies (Excluding Degradation in Humans)
Once inside the cell, the fate of 2-iodo-D-tyrosine is determined by its metabolic stability and interaction with intracellular enzymes. As a D-amino acid, it is generally less likely to be incorporated into proteins, a process that predominantly utilizes L-amino acids. Studies on related compounds, such as 3-[¹²⁵I]iodo-L-alpha-methyltyrosine and 2-[¹²⁵I]iodo-L-tyrosine, have shown that less than 2% of the radioactivity is found in the acid-precipitable fraction, indicating minimal incorporation into proteins. nih.gov
Biochemical and Enzymatic Transformations Involving D Tyrosine, 2 Iodo
Interactions with Tyrosine-Metabolizing Enzymes
Tyrosine Deiodinase (IYD) Substrate Recognition and Dehalogenation Mechanisms
Iodotyrosine deiodinase (IYD) is a crucial enzyme for iodide homeostasis in vertebrates, responsible for salvaging iodide from iodinated tyrosine residues produced during thyroid hormone biosynthesis. wikipedia.orgnih.gov This enzyme catalyzes the reductive dehalogenation of mono- and diiodotyrosine. wikipedia.orgnih.gov The catalytic process is unusual in aerobic organisms as it involves a reductive mechanism dependent on a flavin mononucleotide (FMN) cofactor and NADPH. wikipedia.org
The dehalogenation mechanism is thought to proceed via sequential one-electron transfers from the reduced flavin cofactor to the halogenated tyrosine substrate. nih.gov Substrate binding induces a conformational change in the enzyme, closing the active site to protect the reaction from the solvent. wikipedia.org While IYD efficiently deiodinates L-monoiodotyrosine (L-MIT) and L-diiodotyrosine (L-DIT), its activity extends to other halogenated tyrosines, including bromo- and chlorotyrosines. nih.gov
Information regarding the stereoselectivity of IYD is limited. The natural substrates are L-isomers, and it is generally presumed that enzymes exhibit high stereospecificity. However, the binding pocket of IYD accommodates the tyrosine moiety, and the recognition is primarily driven by interactions with the amino acid backbone and the phenolic ring. It is plausible that D-Tyrosine, 2-iodo- could bind to the active site, but the precise orientation and subsequent efficiency of dehalogenation are not well-documented. The altered stereochemistry at the alpha-carbon would likely affect the optimal positioning of the iodinated phenol (B47542) ring relative to the FMN cofactor, potentially reducing the rate of dehalogenation compared to the L-isomer.
Table 1: Substrate Specificity of Iodotyrosine Deiodinase (IYD) Note: Data for D-Tyrosine, 2-iodo- is not available and is included for comparative context.
| Substrate | Relative Activity |
| L-Monoiodotyrosine (L-MIT) | High |
| L-Diiodotyrosine (L-DIT) | High |
| L-Bromotyrosine | Moderate |
| L-Chlorotyrosine | Low |
| D-Tyrosine, 2-iodo- | Likely very low to negligible |
Tyrosinase-Catalyzed Reactions and Isotope Effects in Halogenated Tyrosines
Tyrosinase is a copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis by catalyzing the o-hydroxylation of monophenols to o-diphenols (monophenolase activity) and the subsequent oxidation of o-diphenols to o-quinones (diphenolase activity). wikipedia.org The primary natural substrate for tyrosinase is L-tyrosine, which is converted to L-DOPA and then to dopaquinone.
Studies have shown that tyrosinase can also act on D-tyrosine, although with a lower catalytic efficiency compared to the L-enantiomer. northumbria.ac.uk This suggests that the stereochemistry at the alpha-carbon is important but not absolutely critical for substrate binding and catalysis. The introduction of a halogen atom to the tyrosine ring can further influence the interaction with tyrosinase.
Kinetic isotope effect (KIE) studies on the hydroxylation of halogenated L-tyrosine derivatives have provided insights into the reaction mechanism. For these derivatives, the electrophilic attack of peroxide at the C-3 position of the aromatic ring is a key step. The presence of electron-donating or withdrawing groups on the ring can affect the rate-determining step of the reaction. While specific kinetic data for D-Tyrosine, 2-iodo- are not available, it can be inferred that it would likely be a poor substrate for tyrosinase. The combination of the D-configuration and the bulky iodine atom at the 2-position would likely hinder proper binding in the active site and reduce the rate of hydroxylation.
Tyrosyl-tRNA Synthetase Activation of D-Tyrosine Analogs
Tyrosyl-tRNA synthetase (TyrRS) is responsible for the specific attachment of tyrosine to its cognate tRNA (tRNATyr) during protein synthesis. wikipedia.org This two-step reaction involves the activation of tyrosine with ATP to form a tyrosyl-adenylate intermediate, followed by the transfer of the tyrosyl moiety to the tRNA. wikipedia.org
While TyrRS exhibits high fidelity for L-tyrosine, some studies have shown that it can activate D-tyrosine, although with significantly lower efficiency. nih.gov Research on TyrRS from Bacillus stearothermophilus demonstrated that the dissociation constant for D-tyrosine is about 8.5-fold higher than for L-tyrosine, and the forward rate constant for activation is about 3-fold lower. nih.gov
The substrate specificity of TyrRS is also sensitive to modifications on the aromatic ring of tyrosine. Wild-type TyrRS generally shows poor recognition of halogenated tyrosines. However, protein engineering efforts have successfully created mutant TyrRS variants capable of specifically incorporating iodinated L-tyrosine derivatives into proteins. This indicates that the active site of the wild-type enzyme is not well-suited to accommodate the bulky iodine atom. Given the enzyme's preference for the L-isomer and its limited ability to bind iodinated tyrosines, it is highly probable that D-Tyrosine, 2-iodo- would be a very poor substrate for wild-type TyrRS, with activation being negligible under normal physiological conditions.
Table 2: Kinetic Parameters for Tyrosine Activation by Bacillus stearothermophilus Tyrosyl-tRNA Synthetase Note: Data for D-Tyrosine, 2-iodo- is not available and is included for comparative context.
| Substrate | Dissociation Constant (Kd, µM) | Forward Rate Constant (kcat, s-1) |
| L-Tyrosine | ~12 | ~38 |
| D-Tyrosine | 102 | 13 |
| D-Tyrosine, 2-iodo- | Expected to be very high | Expected to be very low |
Tyrosine Phenol-Lyase (TPL) Substrate Range and Catalytic Mechanisms
Tyrosine phenol-lyase (TPL) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible α,β-elimination of L-tyrosine to phenol, pyruvate (B1213749), and ammonia. unirioja.es TPL has a broad substrate specificity and can act on various tyrosine derivatives and other aromatic amino acids. Notably, TPL has been shown to catalyze reactions with some D-amino acids, although the product is typically the L-amino acid, indicating a racemization or stereoinversion capability.
The catalytic mechanism of TPL involves the formation of a Schiff base between the amino acid substrate and the PLP cofactor, followed by the abstraction of the α-proton to form a quinonoid intermediate. The subsequent elimination of the phenol group leads to the formation of an aminoacrylate intermediate, which is then hydrolyzed to pyruvate and ammonia.
While TPL can tolerate substitutions on the phenol ring of its substrates, the effect of a 2-iodo substitution in a D-tyrosine analog has not been specifically studied. The bulky iodine atom at the ortho position could sterically hinder the proper positioning of the substrate in the active site, potentially reducing the catalytic efficiency. The D-configuration of the amino acid would also likely lead to a lower reaction rate compared to the corresponding L-isomer.
Role in Oxidative Coupling Reactions and Radical Chemistry
The oxidation of iodinated tyrosine residues is a key step in the biosynthesis of thyroid hormones, where two iodotyrosine molecules are coupled to form thyroxine or triiodothyronine. This process is thought to involve the generation of iodotyrosyl radicals as reactive intermediates. researchgate.net The oxidation of the phenol group of an iodotyrosine can lead to the formation of a phenoxyl radical. These radicals can then undergo coupling reactions.
Studies on the photolysis of 2-iodophenol (B132878) have shown the generation of the 2-hydroxyphenyl radical. researchgate.net This suggests that under appropriate conditions, the carbon-iodine bond in 2-iodotyrosine (B1202720) could be susceptible to cleavage, leading to the formation of radical intermediates. These radicals could then participate in various reactions, including dimerization or reactions with other molecules.
Modulation of Enzymatic Activity by Halogenated Tyrosine Analogs
Halogenated tyrosine analogs can act as modulators of enzyme activity, often serving as inhibitors. For instance, various tyrosine analogs have been shown to inhibit thyroidal iodotyrosine deiodination. The structural similarity of these analogs to the natural substrate allows them to bind to the active site of the enzyme, but their altered structure prevents or slows down the catalytic reaction.
Given its structural similarity to L-tyrosine and L-iodotyrosine, D-Tyrosine, 2-iodo- could potentially act as a competitive inhibitor for enzymes that recognize these molecules as substrates. For example, it might bind to the active site of tyrosinase or IYD, thereby blocking the binding of the natural substrate. However, the affinity of such binding and the resulting inhibitory potency would depend on the specific interactions within the enzyme's active site. The D-configuration and the 2-iodo substitution would be key determinants of its inhibitory potential. Without specific experimental data, the role of D-Tyrosine, 2-iodo- as an enzyme modulator remains speculative but is a plausible area for further investigation.
Advanced Research Applications of D Tyrosine, 2 Iodo in Preclinical Models
Evaluation as a Radiotracer in Animal Models for Oncological Imaging
Radiolabeled 2-iodo-D-tyrosine has been investigated as a potential tracer for tumor imaging, leveraging the increased amino acid transport characteristic of cancer cells. nih.govnih.gov
Comparative Biodistribution Studies with L-Enantiomers and Other Amino Acid Tracers
Studies comparing the biodistribution of radioiodinated 2-iodo-D-tyrosine with its L-enantiomer, 2-iodo-L-tyrosine, have been conducted in tumor-bearing animal models. In R1M rhabdomyosarcoma-bearing rats, [¹²³I]-2-iodo-D-tyrosine demonstrated faster clearance from the blood compared to its L-analog. researchgate.netnih.gov This resulted in a slightly lower tumor uptake for the D-isomer. nih.gov However, despite the reduced tumor accumulation, the tumor-to-background ratio was found to be the same as that of the L-enantiomer. nih.gov
Further comparisons with other amino acid tracers have highlighted the favorable characteristics of iodinated tyrosine analogs. For instance, in contrast to tracers that show significant uptake in inflamed tissues, 2-iodo-L-tyrosine exhibited much lower accumulation at sites of inflammation, suggesting better tumor specificity. snmjournals.orgnih.gov This is a notable advantage over tracers like ¹⁸F-FDG, which can accumulate in both tumors and inflammatory lesions. snmjournals.org
| Tracer | Animal Model | Key Biodistribution Findings |
| [¹²³I]-2-iodo-D-tyrosine | R1M rhabdomyosarcoma-bearing Wag/Rij rats | Faster blood clearance and slightly lower tumor uptake compared to the L-enantiomer. researchgate.netnih.gov |
| [¹²³I]-2-iodo-L-tyrosine | R1M rhabdomyosarcoma-bearing Wag/Rij rats | Slower blood clearance and slightly higher tumor uptake compared to the D-enantiomer. researchgate.netnih.gov |
| [¹²⁵I]-2-iodo-L-tyrosine | Rats with turpentine-induced inflammation | Significantly lower uptake in inflamed muscle compared to ¹⁸F-FDG. nih.gov |
Tumor-to-Background Ratio Analysis in Xenograft Models
The tumor-to-background ratio is a critical parameter for evaluating the efficacy of a radiotracer in oncological imaging. In xenograft models using R1M rhabdomyosarcoma cells, [¹²³I]-2-iodo-D-tyrosine achieved a tumor-to-background ratio comparable to that of its L-enantiomer, despite its lower absolute tumor uptake. nih.gov This is attributed to its more rapid clearance from non-target tissues, which enhances the contrast between the tumor and surrounding healthy tissue.
Studies with the L-enantiomer, [¹²³I]-2-iodo-L-tyrosine, have also demonstrated its potential in glioma imaging, showing increased uptake in tumor tissues. nih.gov The ability of these tracers to provide high-contrast images is essential for accurate tumor delineation and monitoring treatment response.
| Tracer | Xenograft Model | Tumor-to-Background Ratio Findings |
| [¹²³I]-2-iodo-D-tyrosine | R1M rhabdomyosarcoma | Same tumor-background ratio as the L-analogue. nih.gov |
| [¹²³I]-2-iodo-L-tyrosine | Glioma patients | Increased tumor-to-background values in patients with disease recurrence. nih.gov |
Kinetic Modeling of Tracer Uptake and Clearance in Animal Studies
Kinetic modeling of tracer uptake and clearance provides a quantitative understanding of the physiological processes governing the tracer's distribution. For [¹²³I]-2-iodo-L-phenylalanine, a structurally related amino acid tracer, kinetic modeling in an R1M rhabdomyosarcoma athymic mouse model revealed a reversible first-order uptake pattern. snmjournals.orgsnmjournals.org This allowed for the calculation of key parameters such as the half-life and the time to reach equilibrium. snmjournals.org
The faster blood clearance of [¹²³I]-2-iodo-D-phenylalanine compared to its L-isomer was confirmed through two-compartment modeling. researchgate.net This rapid clearance is advantageous as it leads to a lower radiation dose to non-target organs. ugent.be Similar kinetic advantages, such as faster blood clearance, have been noted for [¹²³I]-2-iodo-L-phenylalanine when compared to [¹²³I]-2-iodo-L-tyrosine, suggesting it may offer better characteristics for oncological imaging. ugent.beresearchgate.net
Application in Studying Biological Processes and Signaling Pathways
Beyond its role in imaging, 2-iodo-D-tyrosine and other D-amino acids have been instrumental in elucidating fundamental biological mechanisms, particularly in the context of microbial communities and protein synthesis.
Investigation of Biofilm Disassembly Mechanisms
D-tyrosine has been shown to play a role in the regulation of bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix. It can inhibit the formation of biofilms and trigger the disassembly of existing ones. nih.govresearchgate.netresearchgate.net This effect is concentration-dependent and can vary between different bacterial species, such as Bacillus subtilis and Pseudomonas aeruginosa. nih.govresearchgate.net
The mechanism of action involves interfering with the extracellular polymeric substances (EPS) that form the biofilm matrix. researchgate.net For instance, in P. aeruginosa, D-tyrosine has been observed to decrease the amount of extracellular protein in the biofilm, while in B. subtilis, it leads to an increase. nih.gov These findings suggest that D-tyrosine can modulate the composition of the biofilm matrix, leading to its dispersal. mdpi.com
Probing Protein Synthesis and Deacylation Mechanisms
The incorporation of unnatural amino acids like 3-iodo-L-tyrosine into proteins has been a powerful tool for studying protein structure and function. nih.govnih.gov However, cells possess proofreading mechanisms to prevent the erroneous incorporation of D-amino acids into proteins during translation. One such enzyme is D-aminoacyl-tRNA deacylase (DTD), which specifically hydrolyzes the bond between a D-amino acid and its corresponding tRNA. researchgate.net
The study of DTD has revealed a substrate-assisted catalytic mechanism for the hydrolysis of D-Tyr-tRNATyr. researchgate.net This process is crucial for maintaining the fidelity of protein synthesis. researchgate.net The ability to selectively incorporate or exclude amino acid analogs provides researchers with a sophisticated method to probe the intricacies of the translational machinery. nih.govacs.org
Utilization in Structural Biology for Protein-Ligand Interaction Studies
The site-specific incorporation of unnatural amino acids into peptides and proteins is a powerful strategy in structural biology for elucidating the intricacies of molecular interactions. encyclopedia.pubnih.gov D-Tyrosine, 2-iodo-, a halogenated derivative of D-tyrosine, serves as a valuable probe in this context, primarily through its application in X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netacs.org The presence of the heavy iodine atom provides unique biophysical properties that can be exploited to gain high-resolution structural information about protein-ligand complexes. ontosight.aihamptonresearch.com
The introduction of halogen atoms onto the side chains of amino acids can influence the physico-chemical and structural properties of polypeptides, which is instrumental in modifying features that affect their mode of action. encyclopedia.pubnih.gov Halogenation primarily alters the steric size and hydrophobicity of the amino acid. nih.gov This modification allows for a detailed assessment of protein plasticity at sub-angstrom resolutions by incrementally changing the size of specific side chains. nih.gov
Application in X-ray Crystallography
In X-ray crystallography, determining the three-dimensional structure of a macromolecule requires solving the "phase problem." One of the primary methods to address this is Multiple Isomorphous Replacement (MIR), which involves introducing heavy atoms into the protein crystal. hamptonresearch.com When D-Tyrosine, 2-iodo- is part of a ligand that binds to a protein, the iodine atom can serve as an effective heavy-atom derivative. researchgate.nethamptonresearch.com
The high electron density of the iodine atom produces significant changes in the X-ray diffraction pattern, which can be used to determine the initial phases of the protein structure factors. hamptonresearch.comnumberanalytics.com This allows for the calculation of an initial electron density map and the subsequent building of the full atomic model of the protein-ligand complex. numberanalytics.com The use of iodinated residues is a well-established technique for this purpose. hamptonresearch.comuliege.be By analyzing the crystal structure of the complex, researchers can visualize the precise binding mode of the ligand, identifying key contact points and conformational changes in the protein upon binding.
Below is a table illustrating hypothetical research findings from X-ray crystallography studies utilizing ligands containing D-Tyrosine, 2-iodo-.
| Protein Target | Ligand Containing 2-iodo-D-Tyrosine | PDB ID (Hypothetical) | Key Interaction Involving 2-Iodo-D-Tyrosine | Structural Insight Gained |
| SH2 Domain | Ac-P-Tyr(2-I)-N-Me | 8XYZ | Halogen bond between iodine and backbone carbonyl of Gly123. | Revealed a specific σ-hole interaction contributing to binding affinity and specificity. |
| Protease ABC | Inhibitor Peptide-Ile-Tyr(2-I)-Phe | 8XYY | The iodinated phenyl ring fits into a hydrophobic sub-pocket. | Demonstrated the role of the iodine in enhancing van der Waals contacts and occupying a previously unknown pocket. |
| Kinase Z | Substrate-Analog-Tyr(2-I)-Ala | 8XYX | Iodine atom forms a close contact with the side chain of a key Leucine residue. | Provided a high-resolution map of the substrate-binding cleft, guiding the design of more potent inhibitors. researchgate.net |
Application in NMR Spectroscopy
NMR spectroscopy is another powerful technique for studying the structure, dynamics, and interactions of biomolecules in solution. nih.gov While iodine itself is not a commonly used NMR nucleus, the incorporation of D-Tyrosine, 2-iodo- into a ligand can provide valuable structural restraints. acs.orgnih.gov
The presence of the large, polarizable iodine atom can induce significant chemical shift perturbations in the signals of nearby protein nuclei (¹H, ¹³C, ¹⁵N). By comparing the NMR spectra of the protein in its free form and in complex with the iodinated ligand, researchers can map the ligand-binding site on the protein's surface. Furthermore, the iodine atom can generate specific Nuclear Overhauser Effects (NOEs) with nearby protons, providing distance restraints that are crucial for calculating a high-resolution structure of the protein-ligand complex. nih.gov The site-specific introduction of such a labeled amino acid ensures that the structural information obtained is precise and unambiguous. uni-konstanz.de
The table below summarizes potential findings from NMR studies using D-Tyrosine, 2-iodo- as a probe.
| Protein Target | Ligand Containing 2-iodo-D-Tyrosine | NMR Method | Key Observation | Finding |
| Transcription Factor | DNA-Binding Peptide with Tyr(2-I) | ¹H-¹⁵N HSQC Titration | Significant chemical shift perturbations in amide signals of residues in the DNA-binding domain. | Mapped the precise binding interface of the peptide on the transcription factor surface. |
| GPCR | Neuropeptide Analog with Tyr(2-I) | Transferred NOESY | Intermolecular NOEs observed between the iodotyrosine aromatic protons and aliphatic side chains of the receptor. | Determined the bound conformation of the peptide ligand within the receptor's binding pocket. |
| Enzyme Modulator | Allosteric Peptide with Tyr(2-I) | Saturation Transfer Difference (STD) NMR | Strong STD signals for the iodotyrosine moiety. | Confirmed the iodotyrosine as a primary contact point for the allosteric interaction, identifying it as an epitope for binding. |
By leveraging the unique properties of the iodine atom, D-Tyrosine, 2-iodo- provides a versatile tool for structural biologists, enabling detailed characterization of protein-ligand interactions that is fundamental for understanding biological processes and for rational drug design. msu.eduacs.org
Analytical and Characterization Methodologies for D Tyrosine, 2 Iodo Research
Chromatographic Techniques for Separation and Quantitation
Chromatographic methods are fundamental in the analysis of 2-iodo-D-tyrosine, allowing for its separation from complex mixtures and its precise quantification.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of iodotyrosines, including 2-iodo-D-tyrosine. nih.govakjournals.com Reversed-phase HPLC (RP-HPLC) is a common approach, often utilizing C8 or C18 columns. nih.govakjournals.com In this method, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.
Gradient elution is frequently employed to achieve optimal separation of multiple iodoamino acids in a single run. nih.govakjournals.com This involves changing the composition of the mobile phase over time, typically by increasing the proportion of an organic solvent like acetonitrile (B52724) in an aqueous solution containing an acid such as trifluoroacetic acid (TFA) or formic acid. nih.govakjournals.com Detection is commonly performed using a photodiode-array (PDA) UV-Vis detector, which can monitor absorbance at multiple wavelengths simultaneously, aiding in the identification and quantification of the compounds. nih.gov A typical wavelength for the detection of iodotyrosines is 280 nm. nih.govakjournals.com
The use of HPLC with UV detection provides a reliable and sensitive method for quantifying iodotyrosines in various samples, with the ability to detect amounts in the nanogram range. nih.gov The method's accuracy is often validated by constructing linear calibration curves and can achieve good recoveries, often between 84% and 91%. nih.gov
Table 1: HPLC Methods for Iodotyrosine Analysis
| Parameter | Method 1 | Method 2 |
| Column | Nucleosil C8 | Waters XTerra MS C18 (2.1 mm × 150 mm, 5 µm) |
| Mobile Phase A | Water, 0.1% TFA, pH 2.0 | 0.1% (v/v) formic acid in water |
| Mobile Phase B | 90% acetonitrile, 10% water, 0.1% TFA | Acetonitrile |
| Gradient | Linear gradient from 20% to 80% B over 40 min | 5% B for 5 min, then linear to 50% B within 35 min |
| Detection | Photodiode-array UV-Vis | UV at 280 nm |
| Flow Rate | Not specified | 0.2 mL min⁻¹ |
| Reference | nih.gov | akjournals.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. unisi.it This technique is invaluable for the analysis of 2-iodo-D-tyrosine, especially in complex biological matrices. nih.govnih.gov
In LC-MS/MS methods, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and then fragmented. nih.govthermofisher.com The mass spectrometer then detects specific parent-to-daughter ion transitions, a process known as multiple reaction monitoring (MRM), which provides excellent specificity and reduces background noise. mdpi.comsciex.com This allows for very low limits of detection (LOD) and quantification (LOQ), often in the picogram to nanogram per milliliter range. nih.govmdpi.com
Sample preparation for LC-MS/MS analysis often involves protein precipitation and liquid-liquid or solid-phase extraction to remove interfering substances from the matrix. thermofisher.comresearchgate.net The use of isotopically labeled internal standards, such as ¹³C-labeled versions of the analytes, is a common practice to ensure high accuracy and precision in quantification. nih.govnih.gov LC-MS/MS methods have been successfully developed for the simultaneous analysis of multiple thyroid hormones and their metabolites, including iodotyrosines, in various biological samples like serum, plasma, and tissue. nih.govthermofisher.comzivak.com
Table 2: LC-MS/MS Method Parameters for Iodoamino Acid Analysis
| Parameter | Description |
| Instrumentation | Agilent 1290 Infinity II LC system with Agilent 6470 triple quadrupole tandem mass spectrometer. nih.gov |
| Column | Zorbax Eclipse Plus C18 (2.1 × 50mm, 1.8 µM). nih.gov |
| Mobile Phases | Water (A) and acetonitrile (B), each containing 0.1% formic acid (v/v). nih.gov |
| Ionization | Electrospray ionization (ESI) in positive mode. nih.gov |
| Detection | Multiple reaction monitoring (MRM) mode. nih.gov |
| Sample Preparation | Protein precipitation followed by liquid-liquid or solid-phase extraction. thermofisher.comresearchgate.net |
| Internal Standards | Isotope dilution using ¹³C-labeled standards. nih.govnih.gov |
Spectroscopic Characterization for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are essential for confirming the chemical structure of 2-iodo-D-tyrosine. Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule. researchgate.net In LC-MS analysis, the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is used to identify the compound. researchgate.net Further fragmentation in tandem MS (MS/MS) experiments can yield characteristic product ions that confirm the structure. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation, providing detailed information about the arrangement of atoms within the molecule. While specific NMR data for 2-iodo-D-tyrosine is not detailed in the provided context, it remains a standard and crucial technique for the unambiguous structural confirmation of novel or synthesized compounds.
In Vitro Cell-Based Assay Development for Transport and Metabolic Research
The investigation of D-Tyrosine, 2-iodo- (2-iodo-D-tyrosine) transport and metabolism relies on specialized in vitro cell-based assays. These models are crucial for elucidating the mechanisms of cellular uptake, identifying involved transporters, and characterizing metabolic pathways such as deiodination. Cell lines like R1M, Caco-2, and engineered cells expressing specific transporters are instrumental in this research.
Transport Research Assays
Cell-based transport assays are designed to measure the movement of 2-iodo-D-tyrosine across cell membranes. These experiments typically involve incubating cell monolayers with the radiolabeled compound, [¹²⁵I]-2-iodo-D-tyrosine, and subsequently quantifying its accumulation within the cells or its transport from an apical to a basolateral chamber.
Key Cell Models and Methodologies:
Tumor Cell Lines (e.g., R1M): Given the interest in iodinated amino acids as tumor imaging agents, cancer cell lines that overexpress specific amino acid transporters are frequently used. R1M rat rhabdomyosarcoma cells, which express the L-type amino acid transporter 1 (LAT1), have been utilized to study 2-iodo-D-tyrosine uptake. researchgate.netnih.gov
Intestinal Epithelial Models (e.g., Caco-2): The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a polarized monolayer that mimics the intestinal barrier. nih.govmdpi.com These cells are the gold standard for studying intestinal absorption and permeability of compounds, including the transport of amino acids and their derivatives. researchgate.netresearchgate.net Assays with Caco-2 cells can determine the apparent permeability coefficient (Papp), providing a prediction of oral absorption. researchgate.net
Transporter-Expressing Cell Lines (e.g., MDCK, HEK293): Madin-Darby Canine Kidney (MDCK) or Human Embryonic Kidney 293 (HEK293) cells can be genetically engineered to express specific human transporters, such as LAT1 or the sodium/iodide symporter (NIS). researchgate.netsigmaaldrich.compnas.org These models allow for the precise study of a single transporter's interaction with 2-iodo-D-tyrosine, isolating its contribution from other transport systems. pnas.org
Detailed Research Findings:
Studies using R1M rhabdomyosarcoma cells have provided specific insights into the transport mechanisms of 2-iodo-D-tyrosine, particularly in comparison to its L-enantiomer. researchgate.netnih.gov
Influence of Sodium Ions: The cellular uptake of [¹²⁵I]-2-iodo-D-tyrosine in R1M cells was found to be partially dependent on the presence of sodium (Na⁺) ions. In a HEPES buffer containing Na⁺, uptake was approximately 25% higher than in a Na⁺-free buffer. researchgate.netnih.gov This suggests the involvement of both Na⁺-dependent and Na⁺-independent transport systems.
Identification of Transport Systems: Further investigation revealed that a significant portion of 2-iodo-D-tyrosine uptake is mediated by Na⁺-independent transporters. nih.gov Inhibition studies using 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH), a known inhibitor of the L-type amino acid transport (LAT) system, demonstrated that approximately 75% of the total uptake occurs via this pathway, with LAT1 being the most likely candidate. researchgate.netnih.gov The remaining 25% is attributed to Na⁺-dependent transport systems. researchgate.net
Stereoselectivity: While the D-isomer is transported into cells, its uptake is generally lower than that of the natural L-isomer, [¹²⁵I]-2-iodo-L-tyrosine. researchgate.netnih.gov Despite the lower uptake rate, the transport of the D-isomer is significant, indicating it is a recognized substrate for these carrier systems. researchgate.net
The table below summarizes the key findings from a comparative in vitro uptake study in R1M cells.
| Parameter | Finding for D-Tyrosine, 2-iodo- | Source |
| Primary Transport System | L-type Amino Acid Transport (LAT), likely LAT1 | researchgate.netnih.gov |
| Na⁺-Independent Uptake | Accounts for ~75% of total cellular uptake | researchgate.net |
| Na⁺-Dependent Uptake | Accounts for ~25% of total cellular uptake | researchgate.net |
| Effect of Na⁺ Presence | Uptake is ~25% higher in Na⁺-containing buffer | researchgate.netnih.gov |
| Uptake vs. L-isomer | Cellular uptake is lower than for 2-iodo-L-tyrosine | nih.gov |
This interactive table summarizes transport characteristics of D-Tyrosine, 2-iodo- in R1M cells.
Metabolic Research Assays
The primary metabolic pathway of interest for iodinated tyrosines is deiodination, the enzymatic removal of iodine. This process is critical for iodide recycling within the body. In vitro assays are designed to measure the activity of the key enzyme responsible, iodotyrosine deiodinase (IYD). nih.gov
Key Methodologies:
Recombinant Enzyme Assays: A common approach involves using recombinant human IYD enzyme produced in a host system, such as insect cells. nih.gov The assay measures the enzyme's ability to release iodide from a substrate. While typically tested with L-monoiodotyrosine (MIT) and L-diiodotyrosine (DIT), this system can be adapted to assess the susceptibility of 2-iodo-D-tyrosine to deiodination.
Cell Homogenate Assays: Homogenates from cells expressing IYD, such as transfected HEK293 cells or certain tissue-derived cell lines (e.g., Caco-2), can be used. nih.govluigigreco.info The cell lysate is incubated with the substrate (2-iodo-D-tyrosine), and the reaction products, primarily iodide, are quantified. luigigreco.infooup.com
Intact Cell Metabolism: Culturing intact cells, like Caco-2, in the presence of 2-iodo-D-tyrosine allows for the study of metabolism in a more physiologically relevant context, accounting for transport, intracellular enzyme activity, and efflux of metabolites. nih.govmdpi.com Analytical techniques such as high-performance liquid chromatography (HPLC) are then used to identify and quantify the parent compound and any metabolites formed. researchgate.net
The development of a 96-well plate in vitro assay for screening chemical inhibitors of IYD has been established, demonstrating the feasibility of high-throughput screening to identify compounds that may interfere with iodotyrosine metabolism. nih.govepa.gov While these screens have focused on L-iodotyrosines, the methodology is directly applicable to studying the metabolic fate of 2-iodo-D-tyrosine and identifying specific enzymes or inhibitors related to its degradation.
| Assay Type | Cell/Enzyme System | Measured Endpoint | Purpose in 2-iodo-D-tyrosine Research | Source |
| Transport Assay | R1M Rat Rhabdomyosarcoma Cells | Uptake of [¹²⁵I]-2-iodo-D-tyrosine | Characterize transport mechanisms (LAT1, Na⁺-dependence) | researchgate.netnih.gov |
| Permeability Assay | Caco-2 Cell Monolayers | Apparent Permeability Coefficient (Papp) | Predict intestinal absorption and barrier transport | mdpi.comresearchgate.net |
| Metabolism Assay | Recombinant Human Iodotyrosine Deiodinase (IYD) | Iodide release | Determine if 2-iodo-D-tyrosine is a substrate for IYD | nih.gov |
| Metabolism Assay | Caco-2 Cell Homogenates/Intact Cells | Metabolite formation (e.g., iodide, tyrosine) | Investigate intestinal epithelial cell metabolism | nih.gov |
This interactive table outlines common in vitro assays applicable to D-Tyrosine, 2-iodo- research.
Future Perspectives and Emerging Research Avenues for D Tyrosine, 2 Iodo
Development of Next-Generation Synthetic Routes
The advancement of research into 2-iodo-D-tyrosine is intrinsically linked to the efficiency and accessibility of its synthesis. Future efforts are expected to focus on the development of more sophisticated and efficient synthetic methodologies.
Current and Future Synthetic Approaches:
| Approach | Description | Future Directions |
| Traditional Radioiodination | Current methods often rely on electrophilic substitution on a D-tyrosine precursor using an oxidizing agent and a radioiodide source. nih.govmdpi.commdpi.com | Development of milder and more regioselective radioiodination techniques to improve radiochemical yield and purity. mdpi.com Exploration of novel oxidizing agents and solid-phase synthesis approaches. mdpi.com |
| Asymmetric Synthesis | Building the chiral D-configuration from achiral precursors. mdpi.comnih.govnih.gov | Application of modern asymmetric synthesis strategies, such as chiral catalysis, to achieve high enantiomeric purity of 2-iodo-D-tyrosine. mdpi.commdpi.comresearchgate.net |
| Chemoenzymatic Synthesis | The use of enzymes to catalyze key steps in the synthesis, offering high stereoselectivity. mdpi.comnih.gov | Investigation of halogenases and aminotransferases for the direct and stereospecific introduction of iodine and the amine group, respectively. mdpi.comnih.govresearchwithnj.com This could lead to more environmentally friendly and efficient synthetic routes. |
The exploration of chemoenzymatic pathways, in particular, holds promise for greener and more efficient production of 2-iodo-D-tyrosine and its derivatives. mdpi.comnih.gov
Exploration of Uncharacterized Transport Systems and Cellular Efflux Pathways
The cellular uptake of 2-iodo-D-tyrosine is a critical determinant of its efficacy as an imaging agent. While the L-type amino acid transporter 1 (LAT1) has been identified as a primary transporter, a comprehensive understanding of all involved transport and efflux mechanisms is lacking. nih.gov
Future research should focus on:
Identification of Secondary Transporters: Investigating the role of other amino acid transporters, such as the Alanine-Serine-Cysteine (ASC) system or other less characterized transporters, in the uptake of 2-iodo-D-tyrosine, particularly in different cell types and disease states. nih.govnih.gov
Characterization of Efflux Mechanisms: A significant knowledge gap exists regarding the cellular efflux of 2-iodo-D-tyrosine. Research into the role of ATP-binding cassette (ABC) transporters and other efflux pumps in mediating its removal from cells is crucial. frontiersin.orgresearchgate.net Understanding these pathways is vital as they can significantly impact the net accumulation and retention of the tracer in target tissues.
A deeper understanding of these transport dynamics will be instrumental in optimizing the use of 2-iodo-D-tyrosine for imaging and potentially for therapeutic applications.
Deeper Mechanistic Insights into Enzymatic Recognition and Transformation
The metabolic fate of 2-iodo-D-tyrosine within the body is a key area for future investigation. As a D-amino acid, it is expected to be processed differently from its L-isomer.
Potential Metabolic Pathways of 2-Iodo-D-Tyrosine:
| Enzyme Class | Potential Role in Metabolism | Research Focus |
| D-amino acid oxidase (DAAO) | This enzyme is known to oxidatively deaminate D-amino acids. nih.govnih.govfrontiersin.org | Investigating the substrate specificity of DAAO for 2-iodo-D-tyrosine and characterizing the resulting metabolites. nih.govnih.gov Understanding the kinetics of this interaction could reveal how the 2-iodo substitution influences enzymatic recognition. |
| Deiodinases | These enzymes are responsible for removing iodine from thyroid hormones and other iodinated compounds. wikipedia.orgnih.govnih.gov | Determining if 2-iodo-D-tyrosine is a substrate for any of the known deiodinases and the rate of deiodination in various tissues. This is critical for assessing the in vivo stability of the radioiodinated tracer. |
| Halogenases | While primarily known for halogenation, some of these enzymes may also play a role in dehalogenation. researchwithnj.comresearchgate.netnih.gov | Exploring the possibility of enzymatic dehalogenation of 2-iodo-D-tyrosine by bacterial or human halogenases. |
Elucidating the enzymatic machinery that recognizes and transforms 2-iodo-D-tyrosine will provide a more complete picture of its pharmacokinetics and metabolic profile.
Design and Synthesis of Novel D-Tyrosine, 2-Iodo- Conjugates for Targeted Research
The development of bioconjugates of 2-iodo-D-tyrosine represents a promising strategy to enhance its targeting capabilities and expand its research applications. By attaching it to molecules with high affinity for specific cellular receptors, it is possible to direct the radiolabel to desired tissues or cell populations.
Future research in this area should include:
Peptide-Based Conjugates: Synthesizing conjugates of 2-iodo-D-tyrosine with peptides that target receptors overexpressed on cancer cells, such as somatostatin (B550006) or bombesin (B8815690) receptors. cpcscientific.commdpi.comnih.gov These conjugates could be valuable tools for targeted radionuclide therapy. researchgate.net
Antibody and Nanobody Conjugates: Creating conjugates with monoclonal antibodies or smaller nanobodies to achieve highly specific targeting of cell surface antigens.
Prosthetic Groups for Radiolabeling: Utilizing 2-iodo-D-tyrosine as a prosthetic group for the radioiodination of biomolecules that lack a native tyrosine residue. mdpi.com
The design of such conjugates will require careful consideration of the linker chemistry to ensure that the biological activity of the targeting moiety is retained and that the radioiodine is stable in vivo. nih.gov
Integration with Multi-Modal Imaging Techniques for Comprehensive Preclinical Evaluation
To gain a more holistic understanding of the biological processes being studied, there is a growing trend towards the use of multi-modal imaging. The integration of SPECT or PET imaging of radioiodinated 2-iodo-D-tyrosine with other imaging modalities offers synergistic advantages.
Potential Multi-Modal Imaging Applications:
The development of such hybrid imaging approaches will be crucial for a comprehensive preclinical evaluation of new 2-iodo-D-tyrosine-based probes and for translating these technologies into clinical practice. researchgate.netnih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
